molecular formula C23H49N B8134471 N-pentyloctadecan-1-amine

N-pentyloctadecan-1-amine

Cat. No.: B8134471
M. Wt: 339.6 g/mol
InChI Key: KZBNGJQGZXXPEE-UHFFFAOYSA-N
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Description

Significance of Long-Chain Aliphatic Amines in Advanced Organic Synthesis

Long-chain aliphatic amines are foundational building blocks in organic synthesis, valued for their unique combination of a reactive functional group and a substantial nonpolar tail. chemcess.comfiveable.me The nitrogen atom's lone pair of electrons makes them basic and nucleophilic, allowing them to participate in a wide array of chemical reactions. byjus.comlibretexts.org

These amines are pivotal for creating molecules with specific surface-active properties. Their amphiphilic nature, consisting of a hydrophilic amine head and a long hydrophobic alkyl chain, allows them to function as surfactants, emulsifiers, and corrosion inhibitors. In synthesis, they are precursors to quaternary ammonium (B1175870) compounds, which have widespread applications as phase-transfer catalysts and biocides. chemcess.com

Furthermore, long-chain amines are crucial in the synthesis of amides, often through reactions with carboxylic acids or their derivatives. chemcess.comorganic-chemistry.org These amidation reactions, sometimes catalyzed by metal salts like ferric chloride, produce N-alkyl fatty acid amides that are significant in industrial applications. organic-chemistry.org The ability to undergo reactions such as alkylation and acylation makes these amines versatile intermediates for constructing complex molecular architectures. byjus.comaskiitians.com Their structural features also allow for the fine-tuning of properties like solubility and basicity, which is essential in molecular design for materials science and pharmaceutical chemistry. fiveable.me

Overview of Research Trajectories for N-substituted Octadecanamines

Research into N-substituted octadecanamines, a category that includes N-pentyloctadecan-1-amine, is driven by their adaptability in materials science and surface chemistry. The long octadecyl (C18) chain is a recurring motif in molecules designed for self-assembly and surface modification. For instance, N-methyloctadecylamine is used as a swelling agent in the synthesis of mesoporous silica (B1680970) nanoparticles, demonstrating how the alkyl chain length influences material structure.

A significant research trend involves using these amines as capping ligands or stabilizers for nanoparticles. The long alkyl chains provide steric stabilization and ensure dispersibility in nonpolar solvents, which is crucial for creating stable nanoparticle films for applications in electronics and sensors. acs.org The nature of the N-substituent can modulate the electronic properties and reactivity of the amine head group, influencing how the molecule interacts with metal surfaces or other chemical species.

Another area of investigation is their use as precursors for more complex molecules. For example, N-substituted octadecanamines can be found in studies related to lubricants and additives. marquette.edu The systematic variation of the N-substituent allows researchers to establish structure-property relationships, which is a key strategy in chemical category approaches for predicting the behavior of related compounds. europa.eu This predictive power is valuable for designing new materials with tailored properties, from improved lubrication to specific biological interactions.

Physicochemical Properties of this compound

The properties of this compound are largely dictated by its molecular structure, which combines a long, nonpolar C18 tail with a secondary amine group substituted by a C5 chain.

PropertyValue/Description
Molecular Formula C23H49N
Appearance Expected to be a liquid or low-melting solid at room temperature.
Solubility Poorly soluble in water due to the dominant hydrophobic alkyl chains. Soluble in non-polar organic solvents. solubilityofthings.com
Basicity As a secondary aliphatic amine, it is basic due to the lone pair of electrons on the nitrogen atom. chemcess.comfiveable.me

Synthesis and Reactions

The synthesis of this compound and similar long-chain secondary amines can be achieved through several established organic chemistry methods.

Common Synthetic Routes:

Reductive Amination: A primary method involves the reaction of octadecanal (B32862) with pentylamine in the presence of a reducing agent.

Nucleophilic Substitution: The reaction of 1-bromooctadecane (B154017) with pentylamine can also yield the target compound, though over-alkylation to a tertiary amine is a possible side reaction. chemcess.com

Amidation followed by Reduction: Octadecanoyl chloride can be reacted with pentylamine to form an amide, which is then reduced to the corresponding secondary amine.

Key Chemical Reactions:

Salt Formation: Reacts with acids to form ammonium salts, which increases water solubility. byjus.comaskiitians.com

Acylation: Reacts with acid chlorides or anhydrides to form N,N-disubstituted amides. byjus.com

Alkylation: Can be further alkylated with alkyl halides to produce tertiary amines and subsequently quaternary ammonium salts. askiitians.com

Properties

IUPAC Name

N-pentyloctadecan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H49N/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23-24-22-20-6-4-2/h24H,3-23H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBNGJQGZXXPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H49N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for N Pentyloctadecan 1 Amine and Its Analogs

Amine Synthesis via Reductive Amination Pathways

Reductive amination, also known as reductive alkylation, is a highly versatile and widely used method for forming amines. wikipedia.orgunacademy.com The process involves the conversion of a carbonyl group (from an aldehyde or ketone) to an amine through an intermediate imine, which is subsequently reduced. wikipedia.orgmasterorganicchemistry.com This transformation can be performed in a single step (direct) or in a stepwise manner (indirect), offering flexibility in synthetic design. wikipedia.org

Direct reductive amination is a one-pot procedure where the carbonyl compound, the amine, and a reducing agent are combined. wikipedia.org To synthesize N-pentyloctadecan-1-amine, this would involve reacting octadecanal (B32862) with pentylamine in the presence of a suitable reducing agent. The reaction proceeds through the in-situ formation of an N-pentyl-octadecan-1-imine intermediate, which is immediately reduced to the target secondary amine. wikipedia.orgchemistrysteps.com

A key advantage of the direct method is its operational simplicity. organic-chemistry.org The choice of reducing agent is crucial for success, as it must selectively reduce the imine intermediate without significantly reducing the starting aldehyde. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose because its reducing power is pH-dependent; it is more effective at reducing the protonated iminium ion than the neutral carbonyl group under mildly acidic conditions (pH 3-7). unacademy.commasterorganicchemistry.comlibretexts.org Another common and often safer alternative is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is a mild and selective reagent for reductive aminations of various aldehydes and ketones. unacademy.comorganic-chemistry.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum is also a highly effective method. wikipedia.org

The general reaction is as follows: Octadecanal + Pentylamine ⇌ N-pentyl-octadecan-1-imine + H₂O N-pentyl-octadecan-1-imine + [Reducing Agent] → this compound

Table 1: Comparison of Reducing Agents for Direct Reductive Amination
Reducing AgentTypical ConditionsKey Features
Sodium Cyanoborohydride (NaBH₃CN)Mildly acidic (pH 3-7), protic solvents (e.g., methanol)Selectively reduces iminium ions over carbonyls; toxic cyanide byproducts are a concern. masterorganicchemistry.comlibretexts.org
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Aprotic solvents (e.g., dichloroethane, THF)Mild, effective for a wide range of substrates, non-toxic byproducts. unacademy.comorganic-chemistry.org
Catalytic Hydrogenation (H₂/Pd, Pt, Ni)Elevated hydrogen pressure, various solvents"Green" method with water as the only byproduct; can sometimes reduce other functional groups. wikipedia.orgnih.gov

The indirect, or stepwise, approach involves two distinct steps: the formation and isolation of the imine intermediate, followed by its reduction. wikipedia.org For long-chain amines, octadecanal and pentylamine are first condensed to form N-pentyl-octadecan-1-imine. This reaction is typically driven to completion by removing the water formed during the reaction, often through azeotropic distillation. wikipedia.org

Once the imine is isolated and purified, it can be reduced to the secondary amine using a broader range of reducing agents than in the direct method, since the starting aldehyde is no longer present. Powerful reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be effectively employed, in addition to catalytic hydrogenation. youtube.com This two-step process can be advantageous when the starting materials are sensitive to the conditions of direct reductive amination or when purification of the intermediate imine is necessary to achieve high purity of the final product. wikipedia.org

Alkylation Reactions in the Formation of this compound

N-alkylation is a fundamental method for synthesizing amines by forming a new carbon-nitrogen bond through a nucleophilic substitution reaction. wikipedia.org This strategy is particularly relevant for producing this compound by reacting a primary amine with an alkyl halide.

The direct N-alkylation of a primary amine with an alkyl halide is a common route to secondary amines. nih.govacs.org In the context of this compound synthesis, this would involve the reaction of octadecylamine (B50001) (a primary amine) with a pentyl halide (e.g., 1-bromopentane). The lone pair of electrons on the nitrogen atom of octadecylamine acts as a nucleophile, attacking the electrophilic carbon of the pentyl halide and displacing the halide ion. libretexts.org

However, this method is often complicated by a significant drawback: polyalkylation. acsgcipr.orgyoutube.com The secondary amine product (this compound) is itself a nucleophile and can react further with the pentyl halide to form a tertiary amine (N,N-dipentyloctadecan-1-amine) and subsequently a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com This leads to a mixture of products that can be difficult to separate, often resulting in low yields of the desired secondary amine. google.com

Overcoming the challenge of polyalkylation is key to the successful synthesis of secondary amines via N-alkylation. nih.gov Several strategies have been developed to promote selective monoalkylation.

One common laboratory technique is to use a large excess of the primary amine relative to the alkylating agent. quora.com By ensuring that the alkyl halide is more likely to encounter a molecule of the starting primary amine (octadecylamine) rather than the secondary amine product, the rate of the second alkylation is statistically reduced. quora.com While effective, this approach can be inefficient in terms of atom economy, especially if the primary amine is valuable. acsgcipr.org

A more chemically sophisticated approach involves the use of specific bases that promote selective mono-N-alkylation. Cesium bases, such as cesium hydroxide (B78521) (CsOH) or cesium carbonate (Cs₂CO₃), have been shown to be highly effective in this regard. google.comorganic-chemistry.org These bases, used in solvents like DMSO or DMF, facilitate the reaction under mild conditions and produce high yields of the secondary amine with minimal overalkylation. google.com The mechanism is thought to involve the formation of a metal-amine complex that sterically hinders or electronically disfavors a second alkylation event.

Table 2: Strategies for Selective Monoalkylation
TechniqueReagents & ConditionsPrinciple of SelectivityOutcome
Use of Excess AmineLarge molar excess of primary amine (e.g., >5 equivalents)Statistical probability favors reaction with the more abundant primary amine. quora.comImproved selectivity for monoalkylation, but poor atom economy. acsgcipr.org
Cesium-Promoted AlkylationPrimary amine, alkyl halide, CsOH or Cs₂CO₃ in DMF/DMSOCesium base promotes high chemoselectivity for mono-N-alkylation over dialkylation. google.comorganic-chemistry.orgHigh yield of the secondary amine with minimal byproducts. google.com
Self-Limiting AlkylationN-aminopyridinium salts as ammonia (B1221849) surrogatesAlkylation occurs via a highly nucleophilic ylide intermediate, but the resulting product is a much less reactive nucleophile, preventing overalkylation. nih.govacs.orgEnforces selective monoalkylation without overalkylation products. acs.org

The N-alkylation strategies described above require a primary amine as a starting material, in this case, octadecylamine. The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, effectively avoiding the overalkylation issues associated with using ammonia directly. masterorganicchemistry.comwikipedia.orglibretexts.org

The synthesis involves two main steps:

N-Alkylation of Potassium Phthalimide (B116566) : Potassium phthalimide is used as a protected form of an ammonia anion (H₂N⁻). wikipedia.org Its nitrogen atom, while nucleophilic, is part of an imide structure, and the resulting N-alkylphthalimide is not nucleophilic enough to undergo further alkylation. masterorganicchemistry.com For the synthesis of the precursor, potassium phthalimide is reacted with an octadecyl halide (e.g., 1-bromooctadecane) in an Sₙ2 reaction to form N-octadecylphthalimide. libretexts.org

Cleavage to Yield the Primary Amine : The N-octadecylphthalimide is then cleaved to release the primary amine. While acidic or basic hydrolysis can be used, the most common and often milder method is the Ing-Manske procedure, which uses hydrazine (B178648) (N₂H₄) in a refluxing alcohol solvent like ethanol. wikipedia.orgthermofisher.com This reaction yields the desired primary amine (octadecylamine) and a stable phthalhydrazide (B32825) byproduct, which can be easily removed by filtration. wikipedia.org

The Gabriel synthesis is highly effective for unhindered primary alkyl halides and provides a clean route to the primary amine precursors needed for subsequent selective alkylation to secondary amines like this compound. nrochemistry.com

Table 3: Key Steps in Gabriel Synthesis of Octadecylamine
StepReactantsProductPurpose
1. AlkylationPotassium Phthalimide + 1-Bromooctadecane (B154017)N-octadecylphthalimideForms the C-N bond without risk of overalkylation. libretexts.org
2. Cleavage (Hydrazinolysis)N-octadecylphthalimide + Hydrazine (N₂H₄)Octadecylamine + PhthalhydrazideReleases the pure primary amine from the imide protecting group. wikipedia.orgthermofisher.com

Amide Reduction Pathways to this compound

A prominent strategy for the synthesis of this compound involves the reduction of the corresponding amide, N-pentyloctadecanamide. This can be accomplished through catalytic hydrogenation or with the use of hydride reducing agents.

Catalytic Hydrogenation of Amides to Aliphatic Aminesucalgary.ca

Catalytic hydrogenation offers an environmentally benign route to amines from amides, utilizing molecular hydrogen as the reductant. acs.org This method, however, has traditionally required harsh reaction conditions, including high temperatures and pressures, which can limit its applicability for complex molecules. wikipedia.org Recent advancements in catalyst design have led to the development of more active and selective homogeneous and heterogeneous catalysts that operate under milder conditions. acsgcipr.orgresearchgate.net

For the synthesis of this compound, this would involve the hydrogenation of N-pentyloctadecanamide. The general mechanism proceeds through the formation of a hemiaminal intermediate, followed by dehydration to an iminium ion, which is then hydrogenated to the final amine. acsgcipr.org A potential side reaction is the formation of the corresponding alcohol via elimination of the amine from the hemiaminal. acsgcipr.org

Table 1: Comparison of Catalysts for Amide Hydrogenation

Catalyst TypeMetal CenterTypical ConditionsSelectivity for AminesReference
HomogeneousRuthenium (Ru)Mild (e.g., Room temperature, 5-10 bar H₂)High nih.govacs.org
HomogeneousMolybdenum (Mo)VariesHigh, can be selective for C-N hydrogenolysis researchgate.net
HeterogeneousPlatinum (Pt)Below 150°CHigh researchgate.net
HeterogeneousCopper ChromiteHigh pressure (>197 atm) and temperature (>200°C)Effective wikipedia.org

The choice of catalyst and reaction conditions is crucial to favor the desired C-O bond cleavage to yield the amine over the C-N bond cleavage that would lead to an alcohol and a primary amine. acs.org Ruthenium-based pincer complexes have shown particular promise for the selective hydrogenation of amides to amines at or near room temperature and under mild hydrogen pressures. nih.govacs.org

Hydride Reduction Strategies for N-Acyl Derivativesucalgary.ca

The reduction of amides using metal hydride reagents is a widely employed and effective method for the synthesis of amines. youtube.com Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting primary, secondary, and tertiary amides to their corresponding amines. chemistrysteps.commasterorganicchemistry.com The reduction of N-pentyloctadecanamide with LiAlH₄ would proceed via nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. ucalgary.calibretexts.org This is followed by the expulsion of an oxygen-containing leaving group, facilitated by the aluminum, to generate an iminium ion, which is then rapidly reduced by another equivalent of hydride to yield this compound. ucalgary.calibretexts.orglibretexts.org

The mechanism for the hydride reduction of a secondary amide like N-pentyloctadecanamide is as follows:

Nucleophilic attack: A hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the amide. ucalgary.ca

Tetrahedral intermediate formation: This addition leads to a tetrahedral alkoxide intermediate. ucalgary.calibretexts.org

Elimination: The oxygen atom coordinates to the aluminum, and the nitrogen lone pair facilitates the elimination of a metal aluminate species, forming a transient iminium ion. ucalgary.calibretexts.org

Second hydride addition: A second hydride ion attacks the iminium carbon, resulting in the final amine product. ucalgary.calibretexts.org

While highly effective, the use of stoichiometric amounts of powerful hydrides like LiAlH₄ generates significant waste and can be hazardous, necessitating careful handling. acs.org

Emerging and Advanced Synthetic Approaches for this compound

Recent research has focused on developing more efficient, selective, and sustainable methods for amine synthesis that are applicable to long-chain compounds like this compound.

Transition Metal-Catalyzed Amine Synthesis Relevant to N-pentyloctadecan-1-aminenih.govresearchgate.net

Transition metal catalysis has become a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex molecules. acs.orgnih.gov For the synthesis of this compound and its analogs, transition metal-catalyzed N-alkylation of primary amines with alcohols represents a highly atom-economical approach. nih.govresearchgate.net This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, followed by condensation with the amine to form an imine, which is then reduced in situ by the catalyst using the hydrogen that was initially borrowed from the alcohol. organic-chemistry.org

A plausible route to this compound using this strategy would be the reaction of octadecylamine with pentanol, catalyzed by a suitable transition metal complex, such as those based on ruthenium or iridium. nih.govorganic-chemistry.org

Table 2: Transition Metal Catalysts for N-Alkylation of Amines with Alcohols

Metal CatalystLigand TypeKey FeaturesReference
Ruthenium (Ru)Azo-aromatic pincerAir-stable, low catalyst loading organic-chemistry.org
Iridium (Ir)N-heterocyclic carbene (NHC)Highly effective for N-alkylation nih.gov
Iron (Fe)VariousEarth-abundant and less toxic nih.gov
Copper (Cu)VariousUsed in photocatalytic systems nih.gov

These methods avoid the use of pre-activated alkylating agents and generate water as the only byproduct. nih.gov

Photoredox Catalysis in Amine Synthesis for Long-Chain Compoundsacsgcipr.orgacs.org

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the formation of C-N bonds under mild conditions. virginia.edu This approach utilizes light energy to drive chemical reactions, often enabling transformations that are challenging to achieve with traditional thermal methods. wikipedia.org For the synthesis of long-chain aliphatic amines, photoredox catalysis can be employed in several ways, including the functionalization of amines and the coupling of radical intermediates. nih.govacs.orgnih.gov

One relevant approach is the photoredox-mediated coupling of an alkyl radical with an amine or an imine precursor. researchgate.netmdpi.com For instance, a long-chain alkyl radical could be generated from a suitable precursor and then coupled with a pentylamine derivative. Dual catalysis systems, combining a photoredox catalyst with a transition metal catalyst (e.g., nickel), have expanded the scope of these reactions to include the coupling of alkyl radicals with aryl halides, which could be adapted for the synthesis of N-aryl analogs of long-chain amines. virginia.edunih.gov

The mild reaction conditions and high functional group tolerance of photoredox catalysis make it an attractive strategy for the late-stage functionalization of complex molecules containing long aliphatic chains. acs.org

Mechanistic Studies of Amine Formation Reactionsucalgary.cavirginia.eduwikipedia.orgnih.gov

Understanding the mechanisms of amine formation reactions is crucial for optimizing existing methods and developing new synthetic strategies.

Amide Reduction Mechanisms:

Hydride Reduction: As previously detailed, the mechanism of amide reduction with LiAlH₄ involves a two-step process of nucleophilic addition to the carbonyl, followed by elimination to form an iminium ion, and a subsequent hydride addition. ucalgary.calibretexts.org The driving force for the elimination of the oxygen atom is the formation of a strong Al-O bond. libretexts.org

Catalytic Hydrogenation: The mechanism of catalytic amide hydrogenation is more complex and can vary depending on the catalyst. nih.gov A common pathway involves the initial hydrogenation of the amide to a hemiaminal, followed by dehydration to an imine or iminium ion, which is then hydrogenated to the amine. acsgcipr.org Some catalysts may operate through a metal-ligand cooperative mechanism, where both the metal center and the ligand are involved in the bond-breaking and bond-forming steps. nih.govacs.org

Transition Metal-Catalyzed N-Alkylation: The "borrowing hydrogen" mechanism is widely accepted for the N-alkylation of amines with alcohols. organic-chemistry.org This catalytic cycle involves:

Dehydrogenation of the alcohol to an aldehyde by the metal catalyst.

Condensation of the in situ generated aldehyde with the amine to form an imine.

Hydrogenation of the imine by the metal hydride species formed in the first step to yield the N-alkylated amine and regenerate the active catalyst. organic-chemistry.org

Photoredox Catalysis Mechanisms: In photoredox-catalyzed amine synthesis, the mechanism typically begins with the excitation of a photocatalyst by visible light. wikipedia.org The excited photocatalyst can then engage in single-electron transfer (SET) with a substrate to generate a radical ion. nih.gov For example, an amine can be oxidized to an aminium radical cation, which can then undergo further reactions to form an iminium ion or an α-amino radical, key intermediates for C-C or C-N bond formation. acs.orgnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for N Pentyloctadecan 1 Amine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information for the structural analysis of N-pentyloctadecan-1-amine. researchgate.net

In the ¹H NMR spectrum , protons on carbons directly attached to the nitrogen atom (α-protons) are expected to appear in the δ 2.3-3.0 ppm range, shifted downfield due to the electron-withdrawing effect of the nitrogen. libretexts.org The single proton on the nitrogen (N-H) would likely produce a broad signal between δ 0.5-5.0 ppm, with its exact position and shape influenced by solvent, concentration, and hydrogen bonding. The numerous methylene (B1212753) (-CH₂) groups of the octadecyl and pentyl chains would create a large, complex signal cluster around δ 1.2-1.4 ppm. The terminal methyl (-CH₃) groups of both chains would be the most upfield, appearing around δ 0.9 ppm.

The ¹³C NMR spectrum offers a clearer view of the carbon skeleton due to a wider chemical shift range. youtube.com Carbons bonded directly to the nitrogen (α-carbons) are deshielded and typically resonate in the δ 40-65 ppm region. libretexts.org The remaining methylene carbons of the long chains would appear in the δ 20-35 ppm range, while the terminal methyl carbons would be found at approximately δ 14 ppm. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH₃, CH₂, and CH signals, which is invaluable for assigning the dense methylene region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
NH 0.5 - 5.0 (broad)-
N-C H₂- (α-carbons)2.3 - 3.040 - 65
-C H₂- (β-carbons)~1.5~30
-(C H₂)n- (Chain methylenes)1.2 - 1.420 - 35
-C H₃ (Terminal methyls)~0.9~14

For complex molecules, 1D NMR spectra often suffer from signal overlap, making definitive assignments challenging. ipb.pt Multidimensional NMR experiments disperse these signals into two or more frequency dimensions, revealing correlations between nuclei and providing clear evidence of atomic connectivity. nih.gov

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show correlations between adjacent methylene groups, allowing for a step-wise "walk" along the pentyl and octadecyl chains, confirming their linear structure.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. ox.ac.uk This is extremely powerful for assigning the carbon spectrum based on the more easily interpreted proton spectrum. It would definitively link the α-proton signals to the α-carbon signals, and so on down each chain. ox.ac.uk

Advanced Mass Spectrometry (MS) Techniques for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound. nih.gov Advanced MS methods are essential for confirming the identity of this compound and understanding its chemical behavior under ionization conditions.

Tandem mass spectrometry (MS/MS) is a technique where ions are selected, fragmented, and then the fragments are analyzed. chromatographyonline.comnih.gov This process provides detailed structural information by revealing how a molecule breaks apart. nih.gov For aliphatic amines, the most characteristic fragmentation pathway is alpha-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org

In the case of this compound (molar mass = 353.69 g/mol ), the molecular ion [M+H]⁺ would have an m/z of approximately 354.7. Upon collision-induced dissociation (CID) in an MS/MS experiment, two primary alpha-cleavage events are expected:

Loss of a butyl radical (C₄H₉•): Cleavage on the pentyl side results in a stable iminium ion with m/z 296. [CH₃(CH₂)₁₇-NH=CH₂]⁺

Loss of a heptadecyl radical (C₁₇H₃₅•): Cleavage on the octadecyl side results in a smaller, stable iminium ion with m/z 114. [CH₃(CH₂)₄-NH=CH₂(CH₂)₁₅CH₃]⁺ -> [CH₃(CH₂)₄-NH=CH₂]⁺

The relative abundance of these fragment ions can provide insights into the relative stability of the resulting radicals and ions. The interpretation of these fragmentation pathways is fundamental to confirming the structure of the secondary amine and the identity of the two different alkyl chains attached to the nitrogen. nih.govlibretexts.org

Table 2: Predicted Key MS/MS Fragments for this compound

IonDescriptionPredicted m/z
[M+H]⁺Protonated Molecular Ion (Precursor)~354.7
[M-C₄H₉]⁺Fragment from α-cleavage on pentyl chain~296.5
[M-C₁₇H₃₅]⁺Fragment from α-cleavage on octadecyl chain~114.2

Gas chromatography-mass spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. asdlib.orgscispace.com This makes it an ideal tool for analyzing this compound within a complex mixture, such as a reaction product or an environmental sample. researchgate.netnih.gov

In a GC-MS analysis, the sample mixture is first vaporized and separated based on the components' boiling points and interactions with the GC column. This compound, being a relatively large molecule, would have a specific retention time under defined chromatographic conditions. As the pure compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented, generating a characteristic mass spectrum. slideshare.net The combination of the unique retention time from the GC and the specific fragmentation pattern from the MS provides a very high degree of confidence in the identification and quantification of the analyte. scispace.com

Vibrational Spectroscopy for Functional Group Analysis in this compound

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrations of molecular bonds. nih.govmdpi.com It is an excellent tool for identifying the functional groups present in a molecule. mdpi.com For this compound, vibrational spectroscopy can quickly confirm the presence of key structural features.

The infrared spectrum of this compound would be dominated by absorptions from its aliphatic chains, but key functional group vibrations would also be present:

N-H Stretch: Secondary amines typically show a single, weak to medium absorption band in the region of 3300-3500 cm⁻¹. The presence of this peak is a clear indication of the secondary amine functional group. libretexts.org

C-H Stretches: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of the C-H stretching vibrations within the numerous methylene and methyl groups of the pentyl and octadecyl chains. mdpi.com

N-H Bend: A medium, sometimes broad, absorption may be visible in the 1550-1650 cm⁻¹ range due to the N-H bending (scissoring) vibration.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in aliphatic amines appears in the fingerprint region, typically between 1000 and 1250 cm⁻¹. libretexts.org

These characteristic absorption bands provide a spectral "fingerprint" that can be used to verify the functional group composition of the molecule and assess its purity. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)Intensity
N-H StretchSecondary Amine (-NH-)3300 - 3500Weak-Medium
C-H StretchAlkyl (-CH₃, -CH₂-)2850 - 2960Strong
N-H BendSecondary Amine (-NH-)1550 - 1650Medium
C-N StretchAliphatic Amine (C-N)1000 - 1250Medium

Fourier Transform Infrared (FTIR) Spectroscopy for N-H and C-N Vibrations

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups in molecules by measuring the absorption of infrared radiation. For this compound, a secondary aliphatic amine, FTIR is particularly useful for confirming the presence and environment of the amine group through its characteristic N-H and C-N vibrations.

As a secondary amine (R₂NH), this compound is expected to show a single, weak N-H stretching band, in contrast to primary amines which exhibit two bands. orgchemboulder.com This absorption typically appears in the 3350-3310 cm⁻¹ region. orgchemboulder.com The N-H stretching absorption is generally less sensitive to hydrogen bonding than the O-H absorptions found in alcohols. libretexts.org In concentrated liquid samples, hydrogen bonding can shift these absorptions to lower frequencies. msu.edu

Another key vibrational mode is the N-H bending (deformation) vibration. While this band is prominent for primary amines (1650-1580 cm⁻¹), it is often weak or absent in the spectra of secondary amines. orgchemboulder.commsu.edu A broad N-H wagging absorption may also be observed in the 910-665 cm⁻¹ range for both primary and secondary amines. orgchemboulder.com

The carbon-nitrogen (C-N) stretching vibration provides further structural confirmation. For aliphatic amines like this compound, this vibration gives rise to medium or weak bands in the 1250-1020 cm⁻¹ region. orgchemboulder.comlibretexts.org The presence of the long alkyl chains (pentyl and octadecyl groups) will also be evident from strong C-H stretching vibrations typically found around 2850-3000 cm⁻¹.

Table 1: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch Secondary Amine 3350 - 3310 Weak to Medium
C-H Stretch Alkyl Chains 3000 - 2850 Strong
N-H Bend Secondary Amine ~1500 Weak or Absent
C-N Stretch Aliphatic Amine 1250 - 1020 Weak to Medium
N-H Wag Secondary Amine 910 - 665 Broad, Strong

Raman Spectroscopy Applications in Amine Characterization

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. wikipedia.org A molecular vibration is "Raman active" if it causes a change in the polarizability of the molecule. wikipedia.orgdoitpoms.ac.uk This selection rule makes Raman spectroscopy particularly effective for analyzing non-polar bonds and symmetric vibrations, which often produce weak signals in FTIR.

In the characterization of this compound, Raman spectroscopy can provide detailed information about the extensive hydrocarbon backbone. The C-C stretching and CH₂ twisting and rocking modes of the long alkyl chains are typically strong in the Raman spectrum, appearing in the 800-1500 cm⁻¹ "fingerprint" region. nih.gov The symmetric C-H stretching vibrations of the alkyl groups also produce strong Raman signals.

The amine group's vibrations are also observable. While the N-H stretching mode is often weaker in Raman than in IR, the C-N stretching vibration can be identified. Due to its weakly basic nature, the amine group can participate in various chemical reactions, and Raman spectroscopy can be used to monitor these transformations. ondavia.com Quantitative Raman Spectroscopy (QRS™) is particularly well-suited for the analysis of amines, including in aqueous solutions, as water is a very weak Raman scatterer. ondavia.com

The key advantage of using both FTIR and Raman spectroscopy is the complementary information they provide. Vibrations that are strong in IR may be weak in Raman, and vice versa, allowing for a more complete vibrational analysis of the molecule.

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of this compound itself may be challenging, its derivatives, particularly its salts (e.g., hydrochlorides or carboxylates), are often more amenable to crystallization. acs.orgresearchgate.net The formation of salts by reacting the basic amine with an acid can facilitate the growth of high-quality crystals suitable for diffraction experiments. researchgate.net

The analysis of a derivative's crystal structure reveals critical information, including bond lengths, bond angles, and torsion angles. For long-chain amine derivatives, crystallography elucidates how the flexible alkyl chains pack together in the solid state, often in layered structures, and how the polar amine headgroups arrange themselves.

The data obtained from an X-ray diffraction experiment includes the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal). This information allows for the complete determination of the molecular structure.

Table 2: Illustrative Crystallographic Data for a Hypothetical N-pentyloctadecan-1-ammonium Derivative

Parameter Example Value Description
Chemical Formula C₂₃H₅₀N⁺ · X⁻ Represents the protonated amine and a counter-anion (X⁻)
Crystal System Monoclinic A crystal system described by three unequal axes with one oblique angle
Space Group P2₁/c A common space group for organic molecules
a (Å) 5.81 Unit cell dimension along the a-axis
b (Å) 7.54 Unit cell dimension along the b-axis
c (Å) 45.23 Unit cell dimension along the c-axis (reflecting the long chain)
β (°) 92.5 The angle of the unit cell
Volume (ų) 1980 The volume of the unit cell
Z 4 The number of formula units in the unit cell

Note: The data in this table is illustrative and represents typical values for a long-chain amine salt, not a specific experimentally determined structure of an this compound derivative.

Computational and Theoretical Investigations of N Pentyloctadecan 1 Amine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic characteristics that govern the chemical behavior of N-pentyloctadecan-1-amine. These calculations provide a foundational understanding of the molecule's stability, reactivity, and potential for chemical transformations.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of medium to large-sized organic molecules. nih.gov For a long-chain aliphatic amine such as this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict its geometric and electronic properties. als-journal.comals-journal.com

These studies typically begin with geometry optimization to find the lowest energy conformation of the molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its extended alkyl chains and the amine headgroup. The alkyl chains are expected to adopt a staggered, all-trans conformation to minimize steric hindrance.

DFT calculations also yield the molecule's electron density distribution and electrostatic potential map. The results would show a high electron density localized on the nitrogen atom of the amine group due to its lone pair of electrons, making this region the primary site for electrophilic attack. The long alkyl chains, in contrast, would exhibit a nonpolar character. Such theoretical calculations are crucial for understanding the molecule's fundamental structure-property relationships. researchgate.netconsensus.app

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: These are typical values for aliphatic amines and would be precisely determined by a specific DFT calculation.

Parameter Atom(s) Involved Predicted Value
Bond Length C-N ~1.47 Å
N-H ~1.01 Å
C-C (alkyl) ~1.54 Å
C-H (alkyl) ~1.09 Å
Bond Angle C-N-H ~111°
H-N-H ~107°

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com For this compound, the HOMO is primarily localized on the lone pair of electrons of the nitrogen atom, signifying its role as an electron donor or nucleophile. youtube.com The LUMO, conversely, is distributed over the alkyl chains and represents the molecule's ability to accept electrons, defining its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive. From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net

These descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2). Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

Table 2: Conceptual Reactivity Descriptors for Aliphatic Amines Derived from FMO Analysis

Descriptor Formula Interpretation for this compound
HOMO Energy (EHOMO) - High energy level indicates strong nucleophilicity centered at the N atom.
LUMO Energy (ELUMO) - High energy level indicates weak electrophilicity.
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO A relatively large gap indicates high kinetic stability.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Expected to be a "hard" molecule due to the saturated alkyl structure.

While this compound itself does not have an N-O bond, its corresponding N-oxide derivative is an important related compound. Computational chemistry provides reliable methods for calculating the N-O bond dissociation enthalpy (BDE), which is a measure of the bond's strength. scispace.com This value is critical for understanding the thermal stability and reactivity of amine N-oxides, particularly their potential as oxidizing agents.

DFT methods, such as B3LYP and M06-2X, have been successfully used to calculate N-O BDEs. nih.govacs.org Studies on simple trialkylamine N-oxides, like trimethylamine (B31210) N-oxide (TMAO), serve as a benchmark. nih.govwayne.edu The calculated BDE for the N-O bond in simple, non-aromatic amine N-oxides is typically in the range of 50-60 kcal/mol. acs.orgwayne.edu For the N-oxide of this compound, the BDE would be expected to fall within this range, reflecting a relatively strong covalent bond. The long alkyl chains are not expected to significantly influence the intrinsic strength of the N-O bond electronically, though they may have steric effects.

Computational studies have shown discrepancies between different theoretical models and experimental values, highlighting the importance of selecting appropriate computational methods. nih.govnih.govresearchgate.net For instance, the BDE of pyridine (B92270) N-oxide is predicted to be 10–14 kcal/mol higher than that of TMAO, a difference attributed to the aromatic nature of the pyridine ring. nih.govnih.gov The N-oxide of a long-chain aliphatic amine like this compound would serve as a model for a non-aromatic system.

Table 3: Calculated N-O Bond Dissociation Enthalpies (BDE) for Representative Amine N-Oxides

Compound Computational Method Calculated BDE (kcal/mol) Reference
Trimethylamine N-oxide (TMAO) M06/6-311G+(d,p) 51.5 nih.gov
Trimethylamine N-oxide (TMAO) Best Estimate (based on Pyridine N-Oxide) 56.7 ± 0.9 acs.orgwayne.edu
Pyridine N-oxide (PNO) B3PW91/6-311G+(d,p) 62.7 nih.gov

Molecular Dynamics (MD) Simulations for Conformational and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing a dynamic picture of their conformations and interactions with their environment.

Due to the presence of numerous single bonds, long-chain molecules like this compound can adopt a vast number of conformations. MD simulations are an ideal tool for exploring this conformational landscape. mdpi.com By simulating the molecule's movement over time (typically on the nanosecond to microsecond scale), researchers can identify the most stable conformers and the energy barriers between them.

For this compound in a vacuum or a nonpolar solvent, simulations are expected to show that the most stable conformation is the fully extended, all-trans ("linear") state, which minimizes intramolecular steric repulsion. nih.gov However, the molecule will dynamically sample other, more folded or bent conformations. MD simulations can quantify the population of these different conformers and the timescale of their interconversion, providing insights into the molecule's flexibility. Quantum chemical approaches have also identified stable conformers based on the torsion angle of the amino group. nih.govacs.org

The behavior of this compound is profoundly influenced by its solvent environment. MD simulations can explicitly model these solvent effects by surrounding the molecule with a "box" of solvent molecules (e.g., water, hexane). nih.gov The simulations then track the interactions between the solute and solvent over time.

In an aqueous environment, the amphiphilic nature of this compound would become apparent. The polar amine headgroup (-NH2) would form hydrogen bonds with surrounding water molecules, while the long, nonpolar pentyl and octadecyl chains would be subject to the hydrophobic effect. This would lead to specific orientations at interfaces or, at sufficient concentrations, self-assembly into structures like micelles or bilayers to minimize the unfavorable contact between the hydrophobic tails and water.

In a nonpolar solvent, the interactions would be dominated by weaker van der Waals forces. The molecule would likely adopt more extended conformations, and its aggregation behavior would be significantly different from that in water. The development of accurate force fields, which define the potential energy of the system, is crucial for the reliability of these simulations. researchgate.net

Computational Mechanistic Studies of Amine-Mediated Reactions

Computational mechanistic studies are crucial for understanding the intricate details of chemical reactions at a molecular level. For a long-chain amine like this compound, these studies would likely employ quantum mechanical methods, such as Density Functional Theory (DFT), to model its behavior as a catalyst or reactant. DFT calculations can provide valuable insights into the electronic structure, geometry, and energetics of the molecules involved in a reaction.

These studies would elucidate the step-by-step pathway of a reaction, identifying key intermediates and transition states. By calculating the potential energy surface, researchers can map out the most favorable reaction pathways. For this compound, this could involve its role in reactions such as nucleophilic substitution, condensation, or as a phase-transfer catalyst, where its long alkyl chains could influence solubility and interfacial behavior.

Transition State Analysis for this compound Transformations

Transition state (TS) analysis is a cornerstone of computational reaction dynamics, focusing on the highest energy point along the reaction coordinate. Identifying and characterizing the transition state is essential for calculating activation energies, which in turn determine reaction rates. For transformations involving this compound, computational chemists would use various algorithms to locate the saddle point on the potential energy surface corresponding to the TS.

Once located, the TS geometry provides a snapshot of the bond-breaking and bond-forming processes. Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The properties of the transition state, such as its energy, geometry, and charge distribution, are critical for understanding the factors that control the reaction's feasibility and selectivity.

Hypothetical Data Table 1: Calculated Activation Energies for a Postulated this compound Mediated Reaction

Reaction StepComputational MethodSolvent ModelCalculated Activation Energy (kcal/mol)Imaginary Frequency (cm⁻¹)
Nucleophilic AttackB3LYP/6-31G(d,p)PCM (Toluene)15.2-350
Proton TransferM06-2X/def2-TZVPSMD (Water)8.5-1200
Product ReleaseB3LYP/6-31G(d,p)PCM (Toluene)5.1-150

This table illustrates the kind of data that would be generated from a transition state analysis. The values are purely hypothetical.

Reaction Coordinate Mapping for Amine-Involved Pathways

Reaction coordinate mapping, often achieved through Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed view of the reaction pathway connecting reactants, transition state, and products. Starting from the optimized transition state geometry, the IRC calculation follows the minimum energy path in both the forward and reverse directions.

This mapping visualizes the entire transformation process, showing how the molecular geometry and energy change as the reaction progresses. For a reaction involving this compound, an IRC plot would illustrate the approach of the reactants, the structural changes leading to the transition state, and the subsequent separation into products. This detailed understanding of the reaction pathway can reveal subtle mechanistic details, such as the presence of intermediates or conformational changes in the long alkyl chains that might influence the reaction outcome.

Hypothetical Data Table 2: Key Geometrical Parameters Along the Reaction Coordinate

Point on IRCC-N Bond Length (Å)N-H Bond Length (Å)Relative Energy (kcal/mol)
Reactant Complex3.501.010.0
Transition State2.101.2515.2
Product Complex1.451.80-5.0

This table provides a simplified, hypothetical example of how key geometric parameters and energy might change along a reaction coordinate for a reaction involving this compound.

Q & A

Q. What are the standard synthetic routes for N-pentyloctadecan-1-amine, and how can purity be validated?

Methodological Answer: this compound is typically synthesized via reductive amination of octadecanal with pentylamine or alkylation of a primary amine precursor. Key steps include:

  • Reductive amination : Use NaBH₃CN or H₂/Pd-C to reduce the Schiff base intermediate .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
  • Validation : Confirm purity via HPLC (C18 column, UV detection) and assess structural integrity using 1H^1H-NMR (e.g., δ 2.5–2.7 ppm for -CH₂-NH-) and FTIR (N-H stretch ~3300 cm⁻¹) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Core techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^13C-NMR to resolve alkyl chain conformation and amine group environment.
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected at m/z 310.4).
  • Elemental analysis : Validate C, H, N percentages against theoretical values (e.g., C: 81.6%, H: 13.8%, N: 4.6%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (R36/37/38 hazard code) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in physicochemical data (e.g., melting point discrepancies) for this compound?

Methodological Answer:

  • Purity reassessment : Re-run HPLC with alternative detectors (e.g., evaporative light scattering) to detect non-UV-active impurities .
  • Crystallography : Perform single-crystal X-ray diffraction to confirm molecular packing and compare with literature.
  • Thermal analysis : Use differential scanning calorimetry (DSC) to identify polymorphic transitions or decomposition events .

Q. What experimental strategies are recommended for studying this compound’s interaction with lipid bilayers?

Methodological Answer:

  • Model membranes : Prepare unilamellar vesicles (e.g., DPPC liposomes) and monitor amine incorporation via fluorescence quenching (e.g., dansyl-PE probes).
  • Surface plasmon resonance (SPR) : Immobilize lipid bilayers on sensor chips to quantify binding kinetics (konk_{on}, koffk_{off}) .
  • Molecular dynamics (MD) simulations : Use CHARMM36 force fields to predict insertion dynamics and alkyl chain alignment .

Q. How can computational methods predict the environmental persistence of this compound?

Methodological Answer:

  • QSAR modeling : Apply EPI Suite to estimate biodegradation (e.g., BIOWIN scores) and bioaccumulation potential.
  • Degradation studies : Simulate hydrolytic/oxidative pathways using Gaussian09 (DFT calculations) to identify stable intermediates .
  • Ecotoxicity assays : Test acute toxicity in Daphnia magna (OECD 202 guidelines) to validate computational predictions .

Q. What analytical approaches detect trace N-nitrosamine impurities in this compound batches?

Methodological Answer:

  • Sample preparation : Derivatize with HCOOH/NaNO₂ to convert secondary amines to N-nitrosamines, followed by SPE cleanup .
  • GC-NPD analysis : Use a DB-5MS column (30 m × 0.25 mm) with nitrogen-phosphorus detection (LOD: 0.1 ppb) .
  • LC-HRMS : Confirm identity via exact mass (e.g., [M+H]⁺ for N-nitrosopentyloctadecan-1-amine: m/z 353.36) .

Methodological Considerations

  • Data reproducibility : Document all experimental parameters (e.g., solvent grades, humidity) to enable replication .
  • Ethical compliance : Adhere to institutional guidelines for hazardous waste disposal (e.g., neutralization before disposal) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.